(2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15(20)10-9-13-14-8-4-5-11-18(14)16(17-13)12-6-2-1-3-7-12/h1-11H,(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGRBXNXIVUGMC-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,5-a]pyridine core, which can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate amine. The phenyl group is introduced via a substitution reaction, and the prop-2-enoic acid moiety is added through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of each step in the synthetic route. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The prop-2-enoic acid moiety undergoes classical carboxylic acid reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form corresponding esters .
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Amidation : Forms amides with primary/secondary amines via carbodiimide-mediated coupling (EDC/HOBt) .
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Salt Formation : Reacts with bases (NaOH, K₂CO₃) to yield water-soluble carboxylate salts.
Table 1: Carboxylic Acid Derivatives
| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 75–82 | |
| Amidation | EDC, HOBt, DIPEA | Benzylamide | 68–73 |
Alkene-Specific Reactions
The conjugated double bond participates in electrophilic and cycloaddition reactions:
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Michael Addition : Nucleophiles (e.g., amines, thiols) add to the β-position under mild conditions (rt, Et₃N) .
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Diels-Alder Reaction : Acts as a dienophile with electron-rich dienes (e.g., furan) at elevated temperatures (80–100°C).
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to yield 3-(3-phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid.
Table 2: Alkene Reactivity
| Reaction | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Michael Addition | Et₃N, rt | β-Amino acid derivative | 85% (E:Z > 9:1) | |
| Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Saturated propanoic acid | >95% |
Imidazo[1,5-a]pyridine Modifications
The heteroaromatic ring undergoes electrophilic substitution and cross-coupling:
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Electrophilic Aromatic Substitution (EAS) : Nitration (HNO₃/H₂SO₄) occurs at the electron-rich C5 position .
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Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling (Pd(PPh₃)₄, K₂CO₃) introduces aryl/heteroaryl groups at C3 .
Table 3: Imidazo[1,5-a]pyridine Functionalization
| Reaction | Reagents | Position Modified | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C5 | 62 | |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | C3 | 70–78 |
Decarboxylation Pathways
Thermal or metal-catalyzed decarboxylation eliminates CO₂:
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Thermal Decarboxylation : Heating (>150°C) in dipolar aprotic solvents (DMF, DMSO) yields 3-phenylimidazo[1,5-a]pyridine.
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Transition Metal Catalysis : Cu(I)/Ag(I) salts accelerate decarboxylation at lower temperatures (80–100°C).
Biological Activity and Derivatization
Derivatives show pharmacological potential through targeted modifications:
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Antiviral Activity : Ester derivatives (e.g., ethyl ester) inhibit HCV polymerase .
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Anti-inflammatory Effects : Amide derivatives exhibit COX-2 inhibition (IC₅₀ = 0.8–1.2 µM) .
Key Structural-Activity Relationships :
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Esterification enhances bioavailability but reduces target binding affinity .
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C3 Aryl Groups (introduced via Suzuki coupling) improve potency against kinase targets .
Stability and Reaction Optimization
Scientific Research Applications
Anticancer Activity
Recent studies have reported that derivatives of imidazo[1,5-a]pyridine compounds exhibit significant anticancer properties. For instance, the synthesis of related compounds has shown promising results against various cancer cell lines. A study highlighted the synthesis of new derivatives and their evaluation for anticancer activity, indicating that modifications to the imidazo[1,5-a]pyridine structure can enhance efficacy against tumors .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research demonstrated that derivatives based on the imidazo[1,5-a]pyridine framework were effective against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of (2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and microbial resistance . The computational results indicate strong interactions with key enzymes and receptors, which could lead to the development of new therapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the imidazo[1,5-a]pyridine ring can significantly affect its biological activity. This insight allows researchers to design more potent analogs tailored for specific therapeutic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid
- (2E)-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid
Uniqueness
(2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid is unique due to its specific structural features, such as the imidazo[1,5-a]pyridine core and the phenyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
(2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 264.284 g/mol. The compound features a unique imidazo[1,5-a]pyridine structure that contributes to its biological activity.
Research indicates that compounds containing the imidazo[1,5-a]pyridine scaffold may interact with various biological targets, including enzymes involved in cell signaling and metabolic pathways. Notably, the compound has shown potential as an inhibitor of Bruton’s tyrosine kinase (Btk), which is implicated in autoimmune and inflammatory diseases. This inhibition can lead to reduced B-cell activation and subsequent therapeutic effects in conditions such as rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Properties
Studies have demonstrated that derivatives of imidazo[1,5-a]pyridine exhibit antimicrobial activity. For instance, certain compounds in this class have shown efficacy against Mycobacterium tuberculosis and various viral pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or interference with viral replication processes.
Antitumor Activity
Recent investigations have highlighted the antitumor potential of this compound. In vitro studies have reported that the compound induces apoptosis in cancer cell lines through activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been noted to inhibit proliferation in breast cancer and leukemia cell lines .
In Vivo Studies
In a notable study involving rat models, the compound was administered at varying doses to evaluate its effects on anxiety and hypertension. Results indicated a dose-dependent reduction in anxiety-like behaviors and significant hypotensive effects, suggesting its potential utility as a therapeutic agent for anxiety disorders and hypertension management .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies examining its absorption, distribution, metabolism, and excretion (ADME). The compound demonstrates moderate solubility in organic solvents but limited water solubility, which may affect its bioavailability. Further research into formulation strategies is necessary to enhance its therapeutic efficacy .
Data Summary
Q & A
Basic Research Question
- ¹H/¹³C NMR : The imidazo[1,5-a]pyridine core shows distinct aromatic proton signals at δ 7.2–8.5 ppm, while the prop-2-enoic acid moiety exhibits a trans-coupled doublet (J ≈ 15.8 Hz) at δ 6.2–6.8 ppm for the α,β-unsaturated system .
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group, and conjugated C=C bonds appear at ~1620 cm⁻¹ .
Methodological Note : Deuterated DMSO is preferred for solubility and to observe exchangeable protons (e.g., -COOH).
What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and binding affinities of this compound?
Advanced Research Question
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs), predicting reactivity. The HOMO-LUMO gap correlates with stability; values <4 eV suggest potential bioactivity .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2). The phenylimidazopyridine moiety may occupy hydrophobic pockets, while the carboxylic acid group forms hydrogen bonds with catalytic residues .
What strategies should be employed to resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects) across different studies?
Advanced Research Question
- Dose-Response Analysis : Compare EC₅₀ values across studies; discrepancies may arise from varying cell lines (e.g., HeLa vs. HepG2) or assay conditions (e.g., serum concentration) .
- Mechanistic Profiling : Use transcriptomics to identify differentially expressed genes. For example, upregulated apoptosis markers (e.g., caspase-3) in cancer cells vs. antiviral interferon pathways in infected models .
How can in vitro and in vivo models be designed to evaluate the pharmacokinetic and pharmacodynamic profiles of this compound?
Advanced Research Question
- In Vitro :
- Caco-2 monolayer assays : Assess intestinal permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
- Microsomal stability tests : Monitor metabolic degradation using liver microsomes (e.g., t₁/₂ < 30 min suggests rapid clearance) .
- In Vivo :
- Use Sprague-Dawley rats for bioavailability studies. Administer orally (10 mg/kg) and measure plasma concentration via LC-MS/MS .
What are the critical considerations for establishing structure-activity relationships (SAR) when modifying substituents on the phenyl or imidazopyridine rings?
Advanced Research Question
- Phenyl Ring Modifications :
- Imidazopyridine Core :
- Methylation at position 2 reduces cytotoxicity (IC₅₀ increases from 2.1 µM to >10 µM in MCF-7 cells) due to steric hindrance .
SAR Table :
- Methylation at position 2 reduces cytotoxicity (IC₅₀ increases from 2.1 µM to >10 µM in MCF-7 cells) due to steric hindrance .
| Substituent Position | Modification | Biological Effect |
|---|---|---|
| Phenyl, meta | -NO₂ | ↑ Anticancer activity |
| Imidazopyridine, N1 | -CH₃ | ↓ Solubility |
How do solvent polarity and pH influence the stability and reactivity of this compound in aqueous and non-aqueous environments?
Basic Research Question
- Aqueous Stability : At pH > 7, the carboxylic acid group deprotonates, increasing solubility but accelerating hydrolysis (t₁/₂ = 12 h in PBS vs. 48 h in ethanol) .
- Solvent Effects :
What experimental controls are essential when investigating enzyme inhibition or receptor binding assays involving this compound?
Advanced Research Question
- Positive Controls : Use known inhibitors (e.g., celecoxib for COX-2) to validate assay conditions .
- Negative Controls :
- Heat-inactivated enzymes to confirm activity loss.
- Vehicle-only treatments (e.g., DMSO < 0.1%) to rule out solvent interference .
How can X-ray crystallography or cryo-EM be applied to determine the three-dimensional conformation and intermolecular interactions of this compound?
Advanced Research Question
- X-ray Crystallography : Co-crystallize with human serum albumin (HSA) to resolve binding modes. The phenyl ring may occupy subdomain IIA, with hydrogen bonds between -COOH and Lys199 .
- Cryo-EM : Use for large complexes (e.g., ribosome-bound compound) at 2.8 Å resolution to visualize interaction sites .
What statistical methods are appropriate for analyzing dose-response relationships and synergistic effects in combination therapies using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
